molecular formula C11H11NNa2O5 B12688552 Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate CAS No. 34270-33-2

Disodium N-(carboxylatomethyl)-N-((2-hydroxyphenyl)methyl)glycinate

Cat. No.: B12688552
CAS No.: 34270-33-2
M. Wt: 283.19 g/mol
InChI Key: RNVZAFDZRKNRMS-UHFFFAOYSA-L
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Description

Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is a synthetic organic compound that belongs to the class of glycinates. These compounds are known for their chelating properties, which make them useful in various industrial and scientific applications. The presence of both carboxylate and hydroxyl groups in its structure allows it to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate typically involves the reaction of glycine with formaldehyde and a phenolic compound under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:

    Temperature: 50-70°C

    pH: Basic (pH 8-10)

    Catalysts: Sodium hydroxide or other basic catalysts

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Quinone derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Alkylated or acylated phenolic compounds

Scientific Research Applications

Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to stabilize metal ions in solution.

    Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.

    Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.

Mechanism of Action

The mechanism by which Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxylate and hydroxyl groups, forming stable complexes. This chelation process can inhibit the catalytic activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.

    Citric acid: A natural chelating agent with multiple carboxylate groups.

Uniqueness

Disodium N-(carboxylatomethyl)-n-[(2-hydroxyphenyl)methyl]glycinate is unique due to the presence of both a phenolic hydroxyl group and a carboxylate group, which allows it to form more stable complexes with certain metal ions compared to other chelating agents. This dual functionality can enhance its effectiveness in specific applications, such as targeted drug delivery or selective metal ion removal.

Properties

CAS No.

34270-33-2

Molecular Formula

C11H11NNa2O5

Molecular Weight

283.19 g/mol

IUPAC Name

disodium;2-[carboxylatomethyl-[(2-hydroxyphenyl)methyl]amino]acetate

InChI

InChI=1S/C11H13NO5.2Na/c13-9-4-2-1-3-8(9)5-12(6-10(14)15)7-11(16)17;;/h1-4,13H,5-7H2,(H,14,15)(H,16,17);;/q;2*+1/p-2

InChI Key

RNVZAFDZRKNRMS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)[O-])CC(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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